1-Tert-butyl-2-phenylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-2-phenylaziridine is an organic compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom. The tert-butyl and phenyl groups attached to the aziridine ring confer unique chemical properties, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tert-butyl-2-phenylaziridine can be synthesized through several methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for an efficient and general synthesis of aziridines . Another method involves the reaction of this compound with carbon monoxide in the presence of a catalyst to form β-lactams .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using solid-phase techniques and polymer-supported synthesis. These methods allow for the efficient production of aziridines with high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl-2-phenylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aziridine ring into amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include carbon monoxide, catalysts such as rhodium complexes, and nucleophiles like benzoyl fluoride .
Major Products Formed
Major products formed from these reactions include β-lactams, primary amines, and various substituted aziridines .
Scientific Research Applications
1-Tert-butyl-2-phenylaziridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of polyamines through ring-opening polymerization.
Biology: Employed in the development of antibacterial and antimicrobial coatings.
Medicine: Investigated for its potential use in non-viral gene transfection.
Industry: Utilized in CO2 adsorption, chelation, and materials templating.
Mechanism of Action
The mechanism of action of 1-tert-butyl-2-phenylaziridine involves the ring-opening of the aziridine ring. This process can be initiated by nucleophiles, leading to the formation of aziridinium ions, which further react to form primary amines and other derivatives . The molecular targets and pathways involved include the interaction with nucleophiles and the formation of aziridinium intermediates .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-tert-butyl-2-phenylaziridine include other aziridines and azetidines, such as:
- 2-Methyl brosylaziridine
- 2-Methyl tosyl aziridine
- 2-Methyl mesylaziridine
Uniqueness
This compound is unique due to the presence of both tert-butyl and phenyl groups, which enhance its reactivity and stability compared to other aziridines. This uniqueness makes it a valuable compound for various chemical and industrial applications .
Properties
CAS No. |
18366-49-9 |
---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-tert-butyl-2-phenylaziridine |
InChI |
InChI=1S/C12H17N/c1-12(2,3)13-9-11(13)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
InChI Key |
MVWNEMYDQHKAFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.